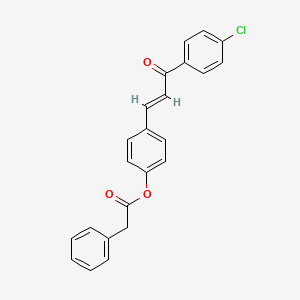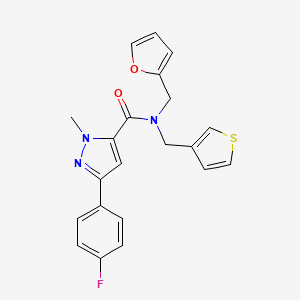![molecular formula C22H23NO4S B2786010 Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 477556-23-3](/img/structure/B2786010.png)
Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate” is a chemical compound. It’s a derivative of thiophene, a five-membered ring made up of one sulfur as heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Molecules with the thiophene ring system exhibit many pharmacological properties .Chemical Reactions Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Mécanisme D'action
The mechanism of action of Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate in cancer cells involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a critical role in cell survival and proliferation. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to cell death. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile, with no significant adverse effects observed in animal studies. However, further studies are needed to fully understand the biochemical and physiological effects of this compound in vivo. In vitro studies have shown that this compound can inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate has several advantages for use in lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, this compound is relatively expensive compared to other organic compounds, which may limit its use in some experiments. Additionally, further studies are needed to fully understand the potential limitations of this compound in different experimental settings.
Orientations Futures
There are several future directions for research on Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate, including its potential applications in drug delivery, bioimaging, and biosensing. This compound has been investigated as a potential drug delivery agent, due to its ability to self-assemble into nanoparticles that can encapsulate drugs and target cancer cells. Additionally, this compound has been explored as a fluorescent probe for bioimaging, due to its strong fluorescence properties. Finally, this compound has been studied as a biosensor for the detection of biomolecules, due to its ability to bind to specific targets with high affinity and selectivity.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in various fields, including organic electronics, optoelectronics, and biomedicine. Its mechanism of action in cancer cells involves the inhibition of the Akt/mTOR signaling pathway, leading to apoptosis and inhibition of cell proliferation. While this compound has several advantages for use in lab experiments, further studies are needed to fully understand its potential limitations and applications. Nonetheless, this compound represents a promising avenue for future research in the fields of drug delivery, bioimaging, and biosensing.
Méthodes De Synthèse
Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate can be synthesized using a multi-step reaction process that involves the reaction of 4-(pentyloxy)benzoyl chloride with 3-aminobenzo[b]thiophene-2-carboxylic acid to form the intermediate 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylic acid. This intermediate is then treated with methyl chloroformate to yield the final product, this compound.
Applications De Recherche Scientifique
Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and biomedicine. In organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors with improved charge transport properties. In optoelectronics, this compound has been used as a sensitizer in dye-sensitized solar cells, leading to enhanced photovoltaic performance. In biomedicine, this compound has been investigated for its potential as an anticancer agent, due to its ability to induce apoptosis and inhibit cell proliferation in cancer cells.
Propriétés
IUPAC Name |
methyl 3-[(4-pentoxybenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-3-4-7-14-27-16-12-10-15(11-13-16)21(24)23-19-17-8-5-6-9-18(17)28-20(19)22(25)26-2/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXSPEDETDTXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(diethylamino)sulfonyl]-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide](/img/structure/B2785929.png)
![N-(3,4-dimethoxyphenethyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2785931.png)
![N-[1-(pyridin-2-yl)ethyl]cyclopropanamine](/img/structure/B2785932.png)
![8-(4-ethylpiperazin-1-yl)-7-{3-[8-(4-ethylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2785935.png)
![6-Isopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2785936.png)



![1-(4-Chlorophenyl)-3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-2-propen-1-one](/img/structure/B2785941.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-ylsulfonyl)phenyl]prop-2-enoate](/img/structure/B2785942.png)



![N-(4-acetamidophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2785950.png)